molecular formula C19H13N3O3 B5547093 N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide

カタログ番号 B5547093
分子量: 331.3 g/mol
InChIキー: WVYQMRINNWFNSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide" belongs to the category of 1,3,4-oxadiazoles, which are known for their wide range of biological activities and applications in pharmaceutical chemistry. These compounds have been the subject of extensive research due to their potential as therapeutic agents and their interesting chemical properties.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of appropriate hydrazides with carboxylic acids or their derivatives under condensation conditions. For example, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been synthesized starting from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showing significant anticancer activity (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into their molecular conformations and stability. For instance, the crystal and molecular structure of a related compound, 5-phenyl-1,2,4-oxadiazole-3-carboxamide, was determined, establishing the structural formula of the product of the reaction (Viterbo et al., 1980).

科学的研究の応用

Antiplasmodial Activities

N-acylated furazan-3-amines, which include compounds structurally related to N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-furamide, have demonstrated significant activity against various strains of Plasmodium falciparum, the causative agent of malaria. The activity of these compounds depends on the nature of the acyl moiety, with benzamides showing promising results. Notably, specific derivatives have shown high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains of Plasmodium falciparum (Hermann et al., 2021).

Anticancer Properties

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally similar to the target compound, have been synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds have demonstrated moderate to excellent anticancer activity, with some derivatives showing higher effectiveness than the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their antimicrobial and antifungal activities. Specific derivatives have shown notable antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Anti-Tubercular Activity

Certain oxadiazole derivatives, related to the target compound, have been synthesized and tested for their anti-tubercular activities. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, with notable efficacy and low toxicity to normal cells (Nayak et al., 2016).

Electroluminescent Properties

Derivatives of 1,3,4-oxadiazole, such as N-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzamide, have been utilized in the development of luminescent europium complexes. These complexes exhibit efficient red emissions and have been proposed as promising materials for electroluminescent devices (Zhang et al., 2009).

Anticonvulsant Activity

Some derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticonvulsant activity. These compounds have shown promise in in vivo anticonvulsant tests, indicating potential therapeutic applications in the treatment of convulsive disorders (Siddiqui et al., 2014).

特性

IUPAC Name

N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c23-17(16-10-5-11-24-16)20-15-9-4-8-14(12-15)19-22-21-18(25-19)13-6-2-1-3-7-13/h1-12H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYQMRINNWFNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。